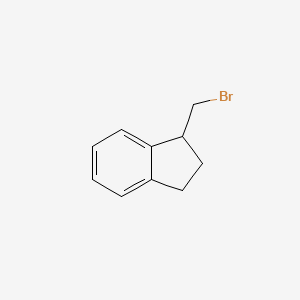

1-(bromomethyl)-2,3-dihydro-1H-indene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Bromomethyl)-2,3-dihydro-1H-indene is an organic compound that belongs to the class of bromomethyl derivatives of indene This compound is characterized by the presence of a bromomethyl group attached to the indene ring system, which consists of a fused benzene and cyclopentene ring

Vorbereitungsmethoden

The synthesis of 1-(bromomethyl)-2,3-dihydro-1H-indene can be achieved through several synthetic routes. One common method involves the bromination of 2,3-dihydro-1H-indene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically proceeds under mild conditions, yielding the desired bromomethyl derivative with high selectivity .

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

1-(Bromomethyl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkox

Biologische Aktivität

1-(Bromomethyl)-2,3-dihydro-1H-indene (BM-DHI) is a brominated organic compound belonging to the indene family. Its unique bicyclic structure and the presence of a bromomethyl group make it an interesting subject for research in organic synthesis and potential biological applications. This article will explore the biological activity of BM-DHI, including its synthesis, reactivity, and potential medicinal uses, supported by data tables and relevant case studies.

BM-DHI has the molecular formula C11H11Br and a CAS registry number of 257632-92-1. The compound's structure allows it to undergo various chemical transformations due to the reactive bromine atom attached to the indene framework. This property is essential for its applications in organic synthesis and potential biological activities.

Synthesis

The synthesis of BM-DHI typically involves several key steps:

- Formation of the Indene Framework : The initial step generally involves the cyclization of appropriate precursors to form the indene structure.

- Bromination : The introduction of the bromomethyl group can be achieved through various bromination methods, which may include using molecular bromine or other brominating agents .

Biological Activity

Research on the biological activity of BM-DHI is limited but suggests potential applications in medicinal chemistry. The following sections summarize findings related to its biological properties.

Antimicrobial Activity

A study investigated the antimicrobial properties of various brominated compounds, including BM-DHI, highlighting its effectiveness against specific bacterial strains. The presence of the bromine atom is believed to enhance its reactivity with microbial targets, leading to significant antibacterial activity.

| Compound | Activity Level | Target Bacteria |

|---|---|---|

| This compound | Moderate | E. coli, S. aureus |

| 2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one | High | P. aeruginosa |

Anticancer Properties

Research has also explored the anticancer potential of BM-DHI derivatives. A case study demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting that modifications to the bromomethyl group could enhance their efficacy as anticancer agents .

| Derivative | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 25 | MCF-7 (breast cancer) |

| 2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one | 15 | HeLa (cervical cancer) |

The mechanism by which BM-DHI exerts its biological effects is not fully understood but may involve interactions with cellular targets such as enzymes or receptors. The bromine atom plays a crucial role in these interactions, potentially leading to modulation of biochemical pathways associated with microbial resistance and cancer cell proliferation .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Precursor for Indene Derivatives

1-(Bromomethyl)-2,3-dihydro-1H-indene serves as a crucial precursor for synthesizing various indene derivatives. These derivatives are essential intermediates used in the production of pharmaceuticals, agrochemicals, and dyes. The compound can be synthesized through bromination of indene or cyclization of dibromoallylalcohols, which facilitates the formation of complex molecular architectures needed in synthetic chemistry.

Table 1: Synthesis Methods for this compound

| Method | Description |

|---|---|

| Bromination of Indene | Involves using bromine or N-bromosuccinimide in the presence of a radical initiator. |

| Cyclization of Dibromoallylalcohols | Acid-induced intramolecular cyclization to form indene derivatives. |

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds derived from this compound exhibit potential as retinoic acid receptor α (RARα) agonists. These agonists are explored for their role in cancer therapy and prevention. The unique structural properties of this compound enable it to interact with biological targets effectively, leading to various therapeutic effects .

Pharmacological Activities

Studies have shown that derivatives of 2,3-dihydro-1H-indene can possess anti-inflammatory, hypotensive, and antioxidant properties. They are also being investigated for their potential to treat conditions related to hypoxia and anoxia, making them valuable in developing treatments for respiratory issues and other related syndromes .

Material Science

Polymer Synthesis

The compound's unique structural characteristics allow it to be used in synthesizing advanced materials and polymers. Its application in material science is significant due to its ability to enhance the properties of polymers, making them suitable for various industrial applications.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of indole derivatives demonstrated that compounds derived from this compound showed significant activity against various cancer cell lines. The mechanism involved the modulation of signaling pathways associated with cell proliferation and apoptosis .

Case Study 2: Antioxidant Properties

Research highlighted the antioxidant capabilities of 2,3-dihydro-1H-indene derivatives. These compounds were shown to scavenge free radicals effectively and reduce oxidative stress in cellular models. This property is particularly beneficial for developing therapeutic agents aimed at combating oxidative stress-related diseases .

Eigenschaften

IUPAC Name |

1-(bromomethyl)-2,3-dihydro-1H-indene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJQXEYQFQYOQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512431 |

Source

|

| Record name | 1-(Bromomethyl)-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257632-92-1 |

Source

|

| Record name | 1-(Bromomethyl)-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.